molecular formula C12H14O2 B8537153 2,2-Dimethyl-3-phenylbut-3-enoic acid

2,2-Dimethyl-3-phenylbut-3-enoic acid

Cat. No.: B8537153
M. Wt: 190.24 g/mol
InChI Key: VVAAEZRUOFCZSX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylbut-3-enoic acid is a high-purity organic compound of significant interest in fundamental mechanistic and kinetic studies, particularly in the field of thermal decarboxylation. Peer-reviewed research has established this acid as a key model substrate for investigating decarboxylation mechanisms in the gas phase. Studies have measured its first-order decarboxylation rates at temperatures between 442.4 and 476.7°K, determining an activation enthalpy (ΔH‡) of 29.7 kcal/mole and an activation entropy (ΔS‡) of –14.69 e.u. at 460.3°K . Its decarboxylation rate is notably sensitive to molecular structure; it decarboxylates 580 times faster than its isomeric form, 2,2-dimethyl-4-phenylbut-3-enoic acid, at 500°K, highlighting the profound influence of alkene and phenyl group positioning on reaction kinetics . This makes it an invaluable tool for chemists exploring the nuances of reaction pathways and transition states. Further research involving kinetic isotope effects has provided deep insight into its decarboxylation mechanism, indicating a synchronous process where all relevant bonds are involved in the transition state . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,2-dimethyl-3-phenylbut-3-enoic acid

InChI

InChI=1S/C12H14O2/c1-9(12(2,3)11(13)14)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3,(H,13,14)

InChI Key

VVAAEZRUOFCZSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2,2-dimethyl-3-phenylbut-3-enoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₂H₁₄O₂ 190.24 2 methyl groups, phenyl at C3 Intermediate in organic synthesis
2-Oxo-4-phenylbut-3-enoic acid C₁₀H₈O₃ 176.17 Oxo at C2, phenyl at C4 Medicinal chemistry applications
3-Methyl-2-phenylbutanoic acid C₁₁H₁₄O₂ 178.23 Methyl at C3, phenyl at C2, saturated Pharmaceutical formulations
3-(2-Fluorophenyl)but-2-enoic Acid C₁₀H₉FO₂ 180.18 Fluorophenyl at C3, double bond at C2 Neuroactive compound research
Ethyl 3-oxo-2-phenylbutanoate C₁₂H₁₄O₃ 206.24 Ester group, oxo at C3 Solvent or synthetic intermediate
Key Observations:

Electronic Effects: The oxo group in 2-oxo-4-phenylbut-3-enoic acid enhances acidity (pKa ~2.5) relative to the target compound (estimated pKa ~4.5) due to electron-withdrawing effects .

Biological Activity: Fluorination in 3-(2-fluorophenyl)but-2-enoic acid may improve blood-brain barrier penetration, making it relevant in neuropharmacology, whereas the target compound’s methyl groups could enhance metabolic stability .

Synthetic Utility: Ethyl 3-oxo-2-phenylbutanoate, an ester derivative, exhibits higher volatility and lower polarity than the free acid forms, favoring its use in solvent-mediated reactions .

Physicochemical Properties

  • Solubility: The target compound’s hydrophobicity (logP ~2.17) exceeds that of 2-hydroxybut-3-enoic acid (logP ~1.2) due to methyl and phenyl groups, reducing aqueous solubility .
  • Melting/Boiling Points: Data gaps exist for many analogs (e.g., 3-phenylbut-2-enoic acid), but ester derivatives (e.g., ethyl 3-oxo-2-phenylbutanoate) generally exhibit lower melting points than free acids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-phenylbut-3-enoic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Petasis reaction, which utilizes boronic acids, carbonyl derivatives, and amines. For example, analogous enoic acid derivatives have been prepared using glycerol derivatives and boronic acids in hexafluoroisopropanol (HFIP) with 3Å molecular sieves, followed by purification via column chromatography . Intermediates like methyl esters (e.g., 4,4,4-trifluoro-3-phenylbut-2-enoic acid methyl ester) are often characterized using 1^1H NMR, 13^13C NMR, and HRMS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (700 MHz for 1^1H and 176 MHz for 13^13C) is critical for confirming backbone structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight validation (e.g., m/z 385.1580 for a related enoic acid derivative ). Additional techniques like IR spectroscopy can identify carboxylic acid functional groups.

Q. How can computational tools aid in predicting physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, while tools like PubChem’s InChI key system (e.g., OEYCTWRGFOPQOG-UHFFFAOYSA-N for similar biphenylacetic acids) enable database cross-referencing for solubility, logP, and pKa . Molecular docking studies may assess potential biological interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from variable catalytic conditions or solvent purity. Systematic Design of Experiments (DoE) should test parameters like catalyst loading (e.g., HFIP vs. THF), temperature, and molecular sieve freshness. Statistical tools (ANOVA) can identify critical factors, while kinetic studies monitor reaction progress .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodological Answer : Substituent engineering is key. For example, trifluoromethyl or methoxy groups at the phenyl ring (as in 4,4,4-trifluoro-3-(3-methoxyphenyl)pent-2-enoic acid derivatives) improve metabolic stability . Parallel synthesis workflows using diverse boronic acids (e.g., 3,5-dimethylphenyl or fluorophenyl variants) enable rapid SAR exploration .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Accelerated stability studies under varying pH (2–12) and temperature (25–60°C) should be conducted, with HPLC monitoring degradation products (e.g., decarboxylation or ring-opening byproducts). Buffered solutions (phosphate/citrate) and Arrhenius modeling predict shelf-life under storage conditions .

Q. What advanced analytical methods validate structural anomalies in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., E/Z isomerism in enoic acids). Pair Distribution Function (PDF) analysis complements XRD for amorphous phases, while solid-state NMR confirms hydrogen-bonding networks in polymorphs .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer : Re-evaluate force field parameters in simulations (e.g., COSMO-RS vs. UNIFAC models) and validate with experimental measurements (e.g., shake-flask method at 25°C). Contradictions may arise from implicit solvent approximations or ion-pairing effects in acidic solutions .

Q. What statistical frameworks are suitable for analyzing bioactivity data across derivative libraries?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (logP, molar refractivity) with bioactivity. Machine learning models (random forests, neural networks) trained on PubChem datasets prioritize high-potential derivatives for synthesis .

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